molecular formula C13H9NO5S B8632430 2-[(2-Hydroxyphenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 92086-96-9

2-[(2-Hydroxyphenyl)sulfanyl]-4-nitrobenzoic acid

Cat. No.: B8632430
CAS No.: 92086-96-9
M. Wt: 291.28 g/mol
InChI Key: SGHSVJQWFOGKKK-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)sulfanyl]-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H9NO5S and its molecular weight is 291.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

92086-96-9

Molecular Formula

C13H9NO5S

Molecular Weight

291.28 g/mol

IUPAC Name

2-(2-hydroxyphenyl)sulfanyl-4-nitrobenzoic acid

InChI

InChI=1S/C13H9NO5S/c15-10-3-1-2-4-11(10)20-12-7-8(14(18)19)5-6-9(12)13(16)17/h1-7,15H,(H,16,17)

InChI Key

SGHSVJQWFOGKKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Suspend 10.15 g (35 mmoles) of the amino acid of Step A in 75 ml of water and add 4 ml concentrated sulfuric acid (7.36 g, 75 mmoles, 140 meq.). Cool the mixture in an ice-bath and add 3.657 g (53 mmoles) of sodium nitrite in portions at 0°-5° C. Stir the suspension in the cold for 20 minutes. Add 10 g (91 mmoles) of sodium fluoroborate and stir for an additional 20 minutes. Separate the precipitated crude diazonium fluoroborate, suspend tne precipitate in 250 ml of 50% sulfuric acid and heat in an oil bath at 90°-100° C. for 45 minutes. Cool the mixture and separate the precipitate. (Yield: 7.76 g).
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
3.657 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

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